L-Threonine hydroChloride

Description

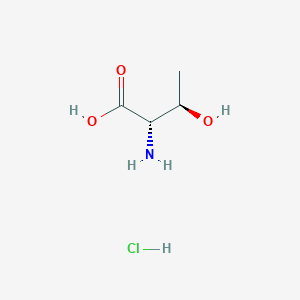

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSUFJTYFFRWFD-MUWMCQJSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82650-07-5 |

Source

|

| Record name | L-Threonine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82650-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Biological Imperative of L-Threonine Hydrochloride in Protein Synthesis: A Mechanistic and Applied Guide

Abstract

L-Threonine (L-Thr) is not merely a structural building block; it is a metabolic linchpin governing translational fidelity, protein stability, and cell cycle progression. While often supplied in its hydrochloride salt form (L-Threonine HCl) for enhanced solubility and stability in formulation, its biological efficacy relies on its dissociation into the active zwitterionic amino acid. This guide dissects the molecular journey of L-Thr from tRNA charging to its critical role in the mTORC1 signaling axis and post-translational modifications (PTMs). We provide actionable protocols for optimizing L-Thr concentrations in CHO cell cultures—a critical parameter for maximizing monoclonal antibody (mAb) titers—and detail the kinetic validation of Threonyl-tRNA synthetase (ThrRS), a high-value target in antimicrobial drug discovery.

Chemical Basis: The Hydrochloride Advantage

In industrial and pharmaceutical applications, L-Threonine Hydrochloride (

Upon dissolution in physiological media (pH 7.4), the salt undergoes rapid dissociation:

The released proton is buffered by the media (e.g., bicarbonate or HEPES systems), leaving the active L-Threonine molecule to participate in biological pathways.

Table 1: Physicochemical Comparison

| Property | L-Threonine (Free Base) | L-Threonine Hydrochloride | Impact on Application |

| Formula | HCl adds ionic strength. | ||

| Solubility ( | ~90 g/L | >150 g/L | HCl form dissolves faster in concentrates. |

| pH (1% soln) | 5.0 – 6.0 | 2.5 – 3.5 | HCl form requires buffering capacity adjustment. |

| Bioavailability | 100% | 100% (post-dissociation) | Equivalent biological activity. |

The Mechanistic Core: Translational Fidelity

The incorporation of L-Threonine into a polypeptide chain is a high-fidelity process governed by Threonyl-tRNA Synthetase (ThrRS) . This enzyme presents a unique challenge in protein synthesis: distinguishing Threonine from the structurally similar Serine (which lacks a single methyl group).

The Zinc-Dependent Editing Mechanism

Unlike most Class II synthetases, ThrRS utilizes a catalytic zinc ion (

-

Activation: Thr + ATP

Thr-AMP + PPi. -

Acylation: Thr-AMP + tRNA

-

Editing (Proofreading): If Serine is misactivated (Ser-AMP), it is translocated to a separate editing domain. Here, the lack of the methyl group allows Serine to fit into a hydrolytic pocket where the ester bond is cleaved, preventing error catastrophe in the proteome.

Visualization: ThrRS Editing Workflow

Figure 1: The kinetic proofreading mechanism of Threonyl-tRNA Synthetase (ThrRS), highlighting the divergent pathways for correct (Thr) vs. incorrect (Ser) substrates.

Regulation: The Threonine-mTORC1 Axis

L-Threonine acts as a potent signaling molecule, specifically regulating the G1/S phase transition in stem cells and driving anabolic processes in mammalian cells.

Mechanism of Action

Threonine uptake stimulates the PI3K/Akt pathway, which inhibits the Tuberous Sclerosis Complex (TSC1/2). This inhibition activates Rheb, which in turn activates mTORC1 (Mechanistic Target of Rapamycin Complex 1).

-

Downstream Effect: mTORC1 phosphorylates p70S6K (Ribosomal protein S6 kinase) and 4E-BP1 , directly upregulating the translation of mRNAs encoding ribosomal proteins and elongation factors.

-

tRNA Modification: Threonine levels regulate the expression of YRDC, an enzyme responsible for the

modification of tRNAs.[1] This modification is essential for the accurate decoding of ANN codons, further linking Threonine availability to global translational efficiency.

Visualization: Threonine Signaling Pathway

Figure 2: The L-Threonine-driven mTORC1 signaling cascade regulating protein synthesis and cell cycle progression.

Post-Translational Impact: O-Glycosylation[2][3][4]

In biopharmaceutical production (e.g., mAbs, Erythropoietin), Threonine residues are critical sites for O-linked glycosylation .

-

Mechanism: The enzyme GalNAc-transferase attaches N-acetylgalactosamine (GalNAc) to the hydroxyl oxygen of the Threonine residue.[2]

-

Structural Role: These glycans force the polypeptide backbone into an extended conformation (mucin-like), protecting the protein from proteolysis and reducing aggregation.

-

Clinical Relevance: Inadequate Threonine supply in CHO culture leads to under-glycosylation, increasing antibody aggregation and clearance rates in patients.

Applied Protocols

Protocol A: Optimization of L-Thr HCl in CHO Fed-Batch Culture

Objective: To prevent Threonine depletion and maximize mAb titer.

Materials:

-

CHO-S or CHO-K1 cell line.

-

Basal Media (chemically defined).[3]

-

L-Threonine Hydrochloride Stock Solution (400 mM in WFI, pH adjusted to 7.0 with NaOH).

Workflow:

-

Seed Train: Inoculate bioreactor at

cells/mL. -

Monitoring: Sample daily for amino acid analysis (HPLC/UPLC).

-

Critical Threshold: Maintain L-Thr > 2 mM. Depletion often occurs by Day 4-5 during exponential growth.

-

-

Supplementation Strategy:

-

Bolus Feed: On Day 3, 5, and 7, add L-Thr HCl stock to restore concentration to 4-6 mM.

-

Note: Do not exceed 10 mM, as excess ammonia (metabolic byproduct of Thr catabolism) can be cytotoxic.

-

-

Harvest: Harvest when viability drops < 70% (typically Day 14).

Self-Validation:

-

Success Metric: Specific Productivity (

) should remain constant or increase during the stationary phase. A drop in

Protocol B: Kinetic Validation of ThrRS (Drug Target Screening)

Objective: To measure the aminoacylation activity of ThrRS, useful for screening antimicrobial inhibitors (e.g., Borrelidin analogs).

Methodology: ATP-PPi Exchange Assay

-

Reaction Mix: 100 mM HEPES (pH 7.5), 10 mM

, 2 mM ATP, 2 mM -

Initiation: Add purified ThrRS enzyme (10-50 nM). Incubate at

.[4] -

Mechanism: ThrRS forms Thr-AMP + PPi. The reverse reaction incorporates

into ATP. -

Quenching: Stop reaction with 1% charcoal in 5% TCA (precipitates ATP).

-

Measurement: Filter charcoal, wash, and count via liquid scintillation.

-

Data Analysis: Plot

vs [Thr] to determine

Reference Data

Table 2: Kinetic Parameters of E. coli ThrRS

| Parameter | Value | Significance |

| High affinity ensures charging even at low intracellular concentrations. | ||

| Coupled to cellular energy state. | ||

| Turnover number; rate-limiting step for translation elongation. | ||

| Discrimination Factor | Ratio of efficiency for Thr vs. Ser (ensures <1 error per 3000 codons). |

References

-

Ryu, C. S., et al. (2016). "L-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways." Journal of Biological Chemistry. Link

-

Sankaranarayanan, R., et al. (1999). "Zinc ion mediated amino acid discrimination by threonyl-tRNA synthetase." Nature Structural Biology. Link

-

Lalonde, M. E., & Durocher, Y. (2017).[3] "Therapeutic glycoprotein production in mammalian cells." Journal of Biotechnology.[3] Link

-

Saurs, P., et al. (2020). "Mechanistic insights into the O-linked glycosylation of threonine and serine." Nature Communications. Link

-

Fouladiha, H., et al. (2020).[3] "Enhancement of Monoclonal Antibody Production by CHO Cells Using Optimized Amino Acid Supplementation." Biotechnology Progress. Link

Sources

- 1. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. O-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]

- 3. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Advanced Metabolic Profiling of L-Threonine Hydrochloride: Mechanisms, Kinetics, and Analytical Workflows

Executive Summary

Target Audience: Drug Discovery Scientists, Metabolic Engineers, and Clinical Pharmacologists.

L-Threonine is a critical node in mammalian metabolism, serving not only as a proteinogenic building block but as a linchpin in one-carbon metabolism, epigenetic regulation, and anaplerosis. For researchers utilizing L-Threonine Hydrochloride (HCl) , understanding the dissociation between the salt form’s physicochemical advantages and the free base’s metabolic fate is paramount.

This guide synthesizes the divergent metabolic pathways of L-Threonine in humans versus model organisms—specifically addressing the human TDH pseudogene paradox —and provides validated workflows for quantitative profiling using LC-MS/MS and stable isotope tracing.

Physicochemical Basis: The Hydrochloride Advantage

In drug development and cell culture formulations, L-Threonine is frequently supplied as the hydrochloride salt (

Dissociation and Bioavailability

Upon dissolution in physiological media (pH 7.4), the hydrochloride salt dissociates completely. The metabolic substrate is the L-Threonine zwitterion, while the chloride ion contributes to the ionic strength of the solution.

| Property | L-Threonine (Free Base) | L-Threonine Hydrochloride |

| CAS Number | 72-19-5 | 10555-76-7 |

| Solubility (25°C) | ~90 g/L (Water) | >200 g/L (Water) |

| pH (1% Solution) | 5.0 – 6.0 | 2.5 – 3.5 (Requires buffering) |

| Stability | Susceptible to oxidation | Enhanced thermal stability |

Expert Insight: When designing parenteral nutrition or cell culture media, the HCl form offers superior solubility but necessitates buffering capacity adjustments to prevent acidosis or media pH drift, which can alter transporter kinetics (e.g., ASCT1/2).

Metabolic Architecture: The Divergent Fates

The metabolism of L-Threonine is defined by a critical evolutionary divergence between humans and rodents. Failure to account for this difference is a common source of translational failure in metabolic oncology.

The Three Primary Pathways

-

Threonine Dehydratase (TDH/SDS): The dominant pathway in adult humans. It converts Threonine to

-ketobutyrate and ammonia.[1] -

Threonine Dehydrogenase (TDG): The dominant pathway in rodents (80-90% of flux). It produces Acetyl-CoA and Glycine.[2][3][4] Crucially, the human TDH gene is a transcribed pseudogene.

-

Threonine Aldolase (TA): A minor pathway cleaving Threonine into Glycine and Acetaldehyde.

Pathway Visualization

The following diagram illustrates the divergence and downstream integration into the TCA cycle and One-Carbon metabolism.

Figure 1: Divergent metabolic fates of L-Threonine.[1][2][5] Note the species-specificity of the TDG pathway.

Kinetic Parameters of Key Enzymes

Understanding the kinetics allows for the prediction of flux under pathological concentrations (e.g., hyperthreoninemia).

| Enzyme | EC Number | Km (L-Thr) | Vmax (Typical) | Physiological Role |

| Threonine Dehydratase (SDS) | 4.3.1.19 | 20 - 40 mM | High | Gluconeogenesis; Anaplerosis (via Succinyl-CoA) |

| Threonine Dehydrogenase (TDG) | 1.1.1.103 | 0.013 mM | Moderate | Glycine synthesis (Rodents); Inactive in Humans |

| Threonine Aldolase (TA) | 4.1.2.5 | 5 - 10 mM | Low | Alternative Glycine source |

Scientific Integrity Note: The high Km of SDS implies that in humans, threonine catabolism is highly responsive to substrate concentration, acting as a spillover valve during protein excess.

Experimental Ecosystem: Validated Workflows

To rigorously study L-Threonine metabolism, researchers must move beyond simple concentration measurements to flux analysis.

Protocol A: LC-MS/MS Quantification in Plasma

This protocol avoids derivatization, reducing preparation time and error.

Reagents:

-

Internal Standard (IS): L-Threonine-13C4, 15N (Cambridge Isotope Labs).

-

Precipitation Agent: Sulfosalicylic Acid (SSA) 10% w/v.

-

Column: Intrada Amino Acid or Raptor Polar X (HILIC mode).

Step-by-Step Methodology:

-

Extraction: Mix 50 µL plasma with 50 µL Internal Standard solution.

-

Protein Precipitation: Add 50 µL 10% SSA. Vortex vigorously for 30s.

-

Clarification: Centrifuge at 12,000 x g for 10 min at 4°C.

-

Injection: Transfer supernatant to vial; inject 2-5 µL.

-

MS Detection: Operate in Positive ESI, MRM mode.

-

Target Transition: 120.1 -> 74.1 (L-Thr)

-

IS Transition: 125.1 -> 78.1 (L-Thr-13C4, 15N)

-

Protocol B: 13C-Metabolic Flux Analysis (MFA)

To determine the fate of Threonine (e.g., TCA cycle vs. Glycine synthesis), use U-13C-Threonine tracing.

Workflow Logic:

-

Tracer Selection: [U-13C]-L-Threonine.

-

Culture: Grow cells in threonine-free media supplemented with tracer.

-

Steady State: Ensure at least 3 doublings to reach isotopic steady state.

-

Analysis: Extract polar metabolites and analyze isotopomer distribution (M+0 to M+4).

Interpretation:

-

M+2 Glycine: Indicates active TDG or TA pathway (cleavage of C-C bond).

-

M+4 Succinate: Indicates flux through SDS -> Alpha-ketobutyrate -> TCA cycle.

Figure 2: 13C-MFA Decision Tree for Threonine Pathway Elucidation.

Pathological Context & References

Cancer Auxotrophy

Recent data suggests that Mouse Embryonic Stem Cells (mESCs) are critically dependent on Threonine for SAM (S-adenosylmethionine) synthesis via the TDG pathway. In human cancers, however, because TDG is a pseudogene, tumors rely on the SDS pathway or uptake of exogenous glycine. Targeting the SDS pathway in human cancers is an emerging therapeutic strategy to disrupt anaplerosis.

References

-

Edgar, A.J. (2002).[2][6] "The human L-threonine 3-dehydrogenase gene is an expressed pseudogene."[2][5][6][7] BMC Genetics.[2] Link

-

Wang, J., et al. (2009).[8] "Dependence of mouse embryonic stem cells on threonine catabolism." Science. Link

-

Bird, M.I., & Nunn, P.B. (1983). "Metabolic homoeostasis of L-threonine in the normally-fed rat." Biochemical Journal. Link

-

Thermo Fisher Scientific. "Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS." Application Note. Link

-

Creative Proteomics. "Overview of 13C Metabolic Flux Analysis." Technical Guide. Link

Sources

- 1. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 2. Reactome | Threonine catabolism [reactome.org]

- 3. Threonine - Wikipedia [en.wikipedia.org]

- 4. Correlation between amino acid metabolism and self-renewal of cancer stem cells: Perspectives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. L-threonine 3-dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. The human L-threonine 3-dehydrogenase gene is an expressed pseudogene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Threonine appears to be essential for proliferation of human as well as mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Missing Link: A Technical Deep Dive into L-Threonine Hydrochloride

Executive Summary

This technical guide explores the discovery, chemical characterization, and industrial evolution of L-Threonine (and its hydrochloride salt), the final piece in the puzzle of essential amino acids. Discovered in 1935 by William C. Rose, its identification marked the transition from qualitative protein nutrition to quantitative amino acid biochemistry.[1] This document details the isolation methodology, the stereochemical challenges posed by its two chiral centers, and the specific utility of the hydrochloride form (HCl) in structural biology and pharmaceutical formulation.

Part 1: The Discovery (1935) – The "Growth Factor" in Fibrin

The Pre-1935 Knowledge Gap

By the early 1930s, biochemists had identified 19 amino acids. However, synthetic diets composed of these 19 purified acids failed to support growth in weanling rats, whereas diets containing whole proteins (like casein or fibrin) succeeded. This discrepancy led William C. Rose at the University of Illinois to postulate the existence of a "missing essential factor."

The Isolation Protocol (Rose's Methodology)

Rose’s team utilized a subtractive logic combined with classical fractionation. They hydrolyzed fibrin (a blood clotting protein) and fractionated it using heavy metal salts.

Key Experimental Insight: The "unknown" factor was soluble in butyl alcohol but distinct from other mono-amino-monocarboxylic acids.

Figure 1: The Isolation Workflow of L-Threonine

Caption: Reconstruction of William C. Rose's 1935 fractionation protocol leading to the identification of L-Threonine.[2][3][4]

Naming and Identification

Rose noted the new compound produced D-threose upon oxidation with lead tetraacetate. Consequently, he named it Threonine , reflecting its structural relationship to the sugar threose.[5][6]

Part 2: Chemical Characterization & The Hydrochloride Salt

Stereochemical Complexity

Unlike most amino acids which have a single chiral center (

-

L-Threonine (2S, 3R): The biologically active form found in proteins.[6]

-

D-Threonine (2R, 3S): Enantiomer, biologically inactive in protein synthesis.

-

L-Allothreonine (2S, 3S): Diastereomer.

-

D-Allothreonine (2R, 3R): Diastereomer.

The Role of the Hydrochloride Salt (L-Threonine HCl)

While L-Threonine is often isolated as a zwitterion, the Hydrochloride (HCl) salt form is critical in specific technical contexts:

-

Crystallography & Purification: In early characterization, converting the amino acid to its HCl salt often facilitated the formation of well-defined crystals suitable for X-ray diffraction, allowing for precise determination of bond angles and the confirmation of the (2S, 3R) configuration.

-

Solubility Profile: The HCl salt has a distinct solubility profile compared to the free base. It is highly soluble in water but less soluble in organic solvents, a property exploited during purification from fermentation broths.

-

pH Buffering: In parenteral nutrition and pharmaceutical formulations, the HCl form provides a source of chloride ions and acts as a mild acidifier, which can be necessary for stability in complex amino acid mixtures.

Table 1: Physicochemical Comparison

| Property | L-Threonine (Free Base) | L-Threonine Hydrochloride |

| Formula | ||

| MW | 119.12 g/mol | 155.58 g/mol |

| Solubility (H2O) | ~90 g/L (20°C) | Highly Soluble (>150 g/L) |

| pH (1% soln) | 5.0 – 6.0 (Isoelectric point) | 1.0 – 3.0 (Acidic) |

| Crystal System | Orthorhombic | Orthorhombic (Distinct Lattice) |

| Primary Use | Feed additive, Supplements | Crystallography, API synthesis |

Part 3: Industrial Production & Biosynthesis[7]

Historically, production shifted from extraction (fibrin) to chemical synthesis (yielding racemic DL-mixtures requiring expensive resolution) to microbial fermentation , which is the dominant modern method.

Biosynthetic Pathway (E. coli / Corynebacterium)

Industrial strains are metabolically engineered to bypass feedback inhibition. The pathway starts from Aspartate.[6]

Figure 2: Biosynthetic Pathway of L-Threonine

Caption: The metabolic pathway from Aspartate to Threonine. Industrial strains often have mutations in the thrA gene to desensitize Aspartokinase to feedback inhibition.

Part 4: Technical Protocol – Purification of L-Threonine HCl

Objective: To recrystallize L-Threonine as the Hydrochloride salt for high-purity structural analysis. Safety: Work in a fume hood. HCl is corrosive.

Reagents

-

Crude L-Threonine (Free base)

-

Hydrochloric Acid (6M)

-

Ethanol (Absolute)

-

Diethyl Ether

-

Milli-Q Water

Step-by-Step Methodology

-

Dissolution:

-

Dissolve 5.0 g of L-Threonine in a minimum volume (~10-15 mL) of warm Milli-Q water (50°C). Ensure complete dissolution.

-

-

Acidification:

-

Slowly add 6M HCl dropwise while stirring. Monitor pH until it reaches ~1.0. This converts the zwitterion (

) to the cationic form (

-

-

Concentration:

-

Evaporate the solution under reduced pressure (Rotary Evaporator) at 40°C until a viscous syrup is obtained. Do not dry completely to avoid charring.

-

-

Crystallization (Solvent Layering):

-

Redissolve the syrup in a minimum amount of warm ethanol.

-

Transfer to a narrow crystallization tube.

-

Carefully layer Diethyl Ether on top of the ethanol solution (Ratio 1:1). Do not mix.

-

Seal and allow to stand at 4°C for 24-48 hours. The slow diffusion of ether (antisolvent) into the ethanol layer will drive the formation of high-quality L-Threonine HCl crystals.

-

-

Harvesting:

-

Filter crystals using a sintered glass funnel.

-

Wash with cold ether.

-

Dry in a vacuum desiccator over

.

-

Validation:

-

Melting Point: L-Threonine HCl decomposes/melts at distinct temperatures compared to the free base (check specific literature values, typically >250°C dec).

-

Chloride Test: Dissolve a crystal in water; addition of

should yield a white precipitate (

References

-

Rose, W. C., et al. (1935).[6][7] The Growth Effect of Amino Acids. Journal of Biological Chemistry.

-

McCoy, R. H., Meyer, C. E., & Rose, W. C. (1935).[7] Isolation and Identification of a New Essential Amino Acid. Journal of Biological Chemistry, 112, 283–302.[7]

-

Simoni, R. D., Hill, R. L., & Vaughan, M. (2002).[7] The Discovery of the Amino Acid Threonine: the Work of William C. Rose. Journal of Biological Chemistry. Link

-

PubChem. (n.d.). L-Threonine Hydrochloride Compound Summary. National Library of Medicine. Link

-

Debabov, V. G. (2003).[8] The Threonine Story. Advances in Biochemical Engineering/Biotechnology. Link

Sources

- 1. nationalmedals.org [nationalmedals.org]

- 2. D-Threonine VS L-Threonine_Chemicalbook [chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. US2937122A - Production of l-threonine - Google Patents [patents.google.com]

- 5. CN106349095A - Threonine crystal extraction process - Google Patents [patents.google.com]

- 6. Threonine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The threonine story - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of L-Threonine hydrochloride in cellular processes

An In-Depth Technical Guide to the Cellular Mechanism of Action of L-Threonine Hydrochloride

Authored by a Senior Application Scientist

Abstract

L-Threonine, an essential amino acid, is a fundamental component of cellular life, extending far beyond its canonical role as a protein building block. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of L-Threonine hydrochloride in cellular processes. As L-Threonine hydrochloride readily dissociates in aqueous environments, this guide will focus on the biological activities of the L-Threonine molecule. We will dissect its pivotal roles in metabolic pathways, its critical contributions to protein synthesis and post-translational modifications, and its emerging significance as a signaling molecule. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of L-Threonine's cellular functions and providing validated experimental protocols to investigate these mechanisms.

Introduction: L-Threonine as a Linchpin of Cellular Function

L-Threonine is one of the twenty proteinogenic amino acids and is essential for humans, meaning it cannot be synthesized de novo and must be obtained from the diet[1][2]. Its chemical structure, featuring a hydroxyl group on its side chain, imparts unique properties that are central to its diverse biological roles[]. While indispensable for the synthesis of structural and functional proteins, L-Threonine's influence permeates a wide array of cellular activities, including metabolic homeostasis, immune responses, and the regulation of cell growth and proliferation[1][4]. The hydrochloride salt form of L-Threonine is frequently utilized in research and pharmaceutical applications to enhance its stability and solubility. Once in solution, it is the L-Threonine cation that is biologically active.

The Metabolic Crossroads: L-Threonine Catabolism

Beyond its incorporation into polypeptides, L-Threonine is a substrate for several catabolic pathways that generate critical intermediates for central metabolism. The cell flexibly adjusts L-Threonine degradation based on its metabolic demands[5]. There are three primary pathways for L-Threonine catabolism, with pathway utilization varying across species and physiological states[1][4].

Threonine Dehydrogenase Pathway

In many organisms, the principal route of L-Threonine catabolism is initiated by the mitochondrial enzyme L-Threonine 3-dehydrogenase (TDH)[1][5]. TDH oxidizes L-Threonine to 2-amino-3-ketobutyrate. This intermediate is then cleaved by 2-amino-3-ketobutyrate CoA ligase into acetyl-CoA and glycine [1][5]. Acetyl-CoA directly enters the tricarboxylic acid (TCA) cycle to fuel ATP production, while glycine can be utilized in one-carbon metabolism or for the synthesis of other biomolecules[5][6]. Notably, in humans, the gene for TDH is considered an inactive pseudogene, suggesting this pathway is not a major route of threonine catabolism in our species[1][7][8]. However, it is a significant pathway in other mammals and microorganisms[7].

Threonine Dehydratase (Serine Dehydratase) Pathway

In humans, the primary pathway for L-Threonine catabolism is catalyzed by the cytosolic enzyme threonine dehydratase (also known as serine dehydratase)[1][4]. This enzyme deaminates L-Threonine to α-ketobutyrate, which is subsequently converted to propionyl-CoA and ultimately succinyl-CoA, an intermediate of the TCA cycle[9]. This pathway classifies L-Threonine as a glucogenic amino acid, as succinyl-CoA can be converted to glucose through gluconeogenesis[9].

Threonine Aldolase Pathway

A third, generally minor, pathway involves the enzyme threonine aldolase, which cleaves L-Threonine into glycine and acetaldehyde . This pathway's contribution to overall threonine catabolism is typically less significant than the other two routes.

Diagram: L-Threonine Metabolic Pathways

Caption: Major metabolic fates of L-Threonine.

Protein Synthesis and Post-Translational Modifications: The Versatility of the Hydroxyl Group

L-Threonine's hydroxyl side chain is a hub of chemical reactivity, making it a key residue for post-translational modifications (PTMs) that dynamically regulate protein function.

A Cornerstone of Protein Structure and Function

As a fundamental building block of proteins, L-Threonine contributes to the proper folding, stability, and function of countless polypeptides[]. It is particularly important for the synthesis of structural proteins like collagen and elastin, as well as for the production of mucin, which is vital for gut health[][4].

Phosphorylation: A Switch for Cellular Signaling

The hydroxyl group of threonine is a primary site for reversible phosphorylation by protein kinases[]. This PTM acts as a molecular switch, altering a protein's conformation, enzymatic activity, subcellular localization, and interaction with other proteins[10]. Threonine phosphorylation is a cornerstone of intracellular signaling cascades that govern processes such as cell growth, differentiation, and apoptosis.

O-GlcNAcylation: A Nutrient Sensor and Regulator

L-Threonine residues are also subject to O-linked N-acetylglucosamine (O-GlcNAc) modification, a dynamic and reversible PTM catalyzed by O-GlcNAc transferase (OGT)[11][12]. O-GlcNAcylation serves as a nutrient sensor, integrating metabolic status with cellular signaling pathways[13]. This modification has been implicated in the regulation of transcription, translation, and protein stability, and its dysregulation is associated with various diseases[14][15].

L-Threonine as a Signaling Molecule: Orchestrating Cellular Responses

Emerging evidence demonstrates that L-Threonine is not merely a passive metabolite but an active signaling molecule that can modulate key cellular pathways.

The mTOR Pathway and Cell Proliferation

L-Threonine has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival[16][17]. Studies in mouse embryonic stem cells (mESCs) have revealed that L-Threonine stimulates the G1/S phase transition of the cell cycle through the PI3K/Akt, MAPKs, and mTOR signaling pathways[16][17]. L-Threonine deprivation leads to a halt in the cell cycle at the G1 phase[17].

Diagram: L-Threonine Signaling in mESCs

Caption: L-Threonine-mediated activation of proliferation in mESCs.

Cellular Stress Response

L-Threonine has demonstrated cytoprotective effects under conditions of cellular stress. In intestinal epithelial cells subjected to heat stress, L-Threonine treatment increased cell viability, upregulated the expression of heat shock proteins (HSP70 and HSP25), and decreased apoptosis[18][19]. This protective mechanism appears to involve both osmotic (cell swelling-dependent) and biochemical (cell swelling-independent) processes[18].

Experimental Protocols for Investigating L-Threonine's Cellular Mechanisms

To facilitate further research in this area, we provide the following validated experimental protocols.

Assessment of Cell Viability and Proliferation

Objective: To quantify the effect of L-Threonine hydrochloride on cell viability and proliferation.

Methodology: MTS Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of L-Threonine hydrochloride (e.g., 0-20 mM). Include appropriate vehicle controls.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the control group to determine the percentage of viable cells.

Analysis of Protein Expression and Signaling Pathway Activation

Objective: To determine the effect of L-Threonine hydrochloride on the expression of specific proteins and the phosphorylation status of signaling molecules.

Methodology: Western Blotting [19]

-

Cell Lysis: After treatment with L-Threonine hydrochloride, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-mTOR, total mTOR, HSP70, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Quantification of L-Threonine and its Metabolites

Objective: To measure the intracellular and extracellular concentrations of L-Threonine and its key metabolites.

Methodology: High-Performance Liquid Chromatography (HPLC) [20]

-

Sample Preparation:

-

Extracellular: Collect the cell culture medium.

-

Intracellular: Wash the cells with PBS, scrape them into a suitable solvent (e.g., methanol-water), and lyse by sonication or freeze-thaw cycles.

-

Deproteinize all samples by adding a precipitating agent (e.g., trichloroacetic acid or acetonitrile) and centrifuging to remove the protein pellet.

-

-

Derivatization (if necessary): Some HPLC methods require pre-column derivatization of amino acids to enhance their detection.

-

HPLC Analysis:

-

Column: Use a C18 reverse-phase column suitable for amino acid analysis.

-

Mobile Phase: Employ a gradient elution with appropriate buffers (e.g., sodium phosphate buffer and an organic solvent mixture)[20].

-

Detection: Use a UV or fluorescence detector, depending on the derivatization agent used.

-

-

Quantification: Generate a standard curve with known concentrations of L-Threonine and its metabolites to quantify the concentrations in the samples.

Conclusion and Future Directions

L-Threonine hydrochloride is a vital nutrient whose cellular mechanisms of action are both profound and diverse. Its roles as a metabolic precursor, a key component of proteins, a substrate for critical PTMs, and a signaling molecule underscore its importance in maintaining cellular homeostasis. The experimental protocols provided in this guide offer a robust framework for further elucidating the intricate functions of this essential amino acid. Future research should focus on dissecting the crosstalk between L-Threonine-mediated signaling and metabolic pathways, understanding its role in various disease states, and exploring its therapeutic potential in drug development.

References

-

Rupa Health. (n.d.). Threonine. Retrieved from [Link]

-

Wikipedia. (2024, April 29). Threonine. Retrieved from [Link]

-

Adjogatse, E., et al. (n.d.). Structure and function of L-threonine-3-dehydrogenase from the parasitic protozoan Trypanosoma brucei revealed by X-ray crystallography and geometric simulations. UCL Discovery. Retrieved from [Link]

- Van der-Veldin, S., et al. (2013). L-THREONINE INDUCES HEAT SHOCK PROTEIN EXPRESSION AND DECREASES APOPTOSIS IN HEAT STRESSED INTESTINAL EPITHELIAL CELLS. Shock, 40(6), 519-526.

- Song, H., et al. (2012). l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways. The Journal of Biological Chemistry, 287(22), 18069-18080.

-

WebMD. (n.d.). Threonine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

- Wang, X., et al. (2020). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Animals, 10(5), 787.

-

ResearchGate. (n.d.). The biosynthesis pathway of L -threonine. The pathway consists of fi ve... Retrieved from [Link]

- Alexander, J. S., et al. (2008). Threonine appears to be essential for proliferation of human as well as mouse embryonic stem cells. Stem Cells and Development, 17(4), 723-729.

- Newman, E. B., & Kapoor, V. (1976). Role of L threonine dehydrogenase in the catabolism of threonine and synthesis of glycine by Escherichia coli. Journal of Bacteriology, 126(1), 502-503.

-

Catalyst University. (2015, January 23). Biochemistry | Catabolism of Threonine & Methionine to Succinyl-S-CoA [Video]. YouTube. Retrieved from [Link]

-

KEGG. (n.d.). KEGG PATHWAY Database. Retrieved from [Link]

- Van der-Veldin, S., et al. (2013). L-Threonine induces heat shock protein expression and decreases apoptosis in heat-stressed intestinal epithelial cells. Shock, 40(6), 519-526.

- Newman, E. B., & Kapoor, V. (1976). Role of L-threonine dehydrogenase in the catabolism of threonine and synthesis of glycine by Escherichia coli. Journal of Bacteriology, 126(1), 502-503.

- Bird, M. I., & Nunn, P. B. (1983). Formation of glycine and aminoacetone from L-threonine by rat liver mitochondria. Biochemical Journal, 214(3), 687-694.

- Ota, N., et al. (2020). Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial. Journal of nutritional science, 9, e2.

- Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.).

- Wang, T., et al. (2022). Efficient Production of L-Threonine by E. coli Using High-Throughput Screening and Multi-Enzyme Complex Engineering. International Journal of Molecular Sciences, 23(15), 8234.

-

Reactome. (n.d.). Threonine catabolism. Retrieved from [Link]

- Bel-Marqués, M., et al. (2021). Involvement of O-GlcNAcylation in the Skeletal Muscle Physiology and Physiopathology: Focus on Muscle Metabolism. Frontiers in Physiology, 12, 643329.

- Ramazi, S., & Zahiri, J. (2021). Post-translational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications.

- Slawson, C., & Hart, G. W. (2011). O-GlcNAc: a sensor and regulator of metabolism. Open Biology, 1(1), 110006.

- Wurtman, R. J., & Maher, T. J. (1987). L-threonine for regulating glycine levels in the brain and spinal cord. U.S. Patent No. 4,649,058. Washington, DC: U.S.

- Lee, J., & Kim, E. (2021). Mechanistic roles for altered O-GlcNAcylation in neurodegenerative disorders. Molecules and Cells, 44(2), 65-73.

- Du, Y., et al. (2022). Post-translational modifications via serine/threonine phosphorylation and GpsB in Streptococcus mutans. mSystems, 7(2), e00053-22.

- Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.).

-

PubChem. (n.d.). L-Threonine. Retrieved from [Link]

Sources

- 1. Threonine - Wikipedia [en.wikipedia.org]

- 2. Threonine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. Threonine | Rupa Health [rupahealth.com]

- 5. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. Formation of glycine and aminoacetone from L-threonine by rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Reactome | Threonine catabolism [reactome.org]

- 9. youtube.com [youtube.com]

- 10. Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. Frontiers | Involvement of O-GlcNAcylation in the Skeletal Muscle Physiology and Physiopathology: Focus on Muscle Metabolism [frontiersin.org]

- 15. portlandpress.com [portlandpress.com]

- 16. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. L-THREONINE INDUCES HEAT SHOCK PROTEIN EXPRESSION AND DECREASES APOPTOSIS IN HEAT STRESSED INTESTINAL EPITHELIAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. L-Threonine induces heat shock protein expression and decreases apoptosis in heat-stressed intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Navigating the Nuances of L-Threonine Hydrochloride: A Technical Guide to Laboratory Safety and Handling

For the dedicated researcher, scientist, and drug development professional, the precise and safe handling of laboratory reagents is paramount. L-Threonine hydrochloride, a key amino acid derivative, finds its utility in a multitude of research applications, from cell culture media supplementation to its role as a building block in synthetic chemistry.[1] This guide provides an in-depth technical overview of the safety protocols and handling procedures for L-Threonine hydrochloride (CAS No. 82650-07-5), ensuring the integrity of your research and the safety of your laboratory personnel.

Chemical and Physical Identity: Understanding the Compound

L-Threonine hydrochloride is the hydrochloride salt of L-Threonine, an essential amino acid. The addition of hydrochloric acid to the basic amino group of L-Threonine results in a more stable and soluble crystalline solid.[2] This salt form is often preferred in laboratory settings for its ease of handling and dissolution in aqueous solutions.

| Property | Value | Source |

| Chemical Name | (2S,3R)-2-Amino-3-hydroxybutanoic acid hydrochloride | [3] |

| CAS Number | 82650-07-5 | [3] |

| Molecular Formula | C4H10ClNO3 | |

| Molecular Weight | 155.58 g/mol | |

| Appearance | White solid | [3] |

| Melting Point | 144-145°C | [3] |

| Solubility | Soluble in water. | [4] |

It is crucial to distinguish L-Threonine hydrochloride from its parent compound, L-Threonine (CAS No. 72-19-5), as their properties, particularly their behavior in solution, differ. An aqueous solution of L-Threonine hydrochloride will be acidic due to the presence of the hydrochloride salt.

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), L-Threonine hydrochloride is classified with the following hazards:

-

Pictogram:

ngcontent-ng-c1989010908="" class="ng-star-inserted">

* Signal Word: Warning [3]* Hazard Statements:-

H302: Harmful if swallowed. [3] * H315: Causes skin irritation. [3] * H319: Causes serious eye irritation. [3] * H335: May cause respiratory irritation. [3] These classifications underscore the importance of appropriate personal protective equipment and handling procedures to mitigate exposure risks.

-

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is essential when handling L-Threonine hydrochloride. The following protocols are designed to minimize risk and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: Work with L-Threonine hydrochloride in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, a chemical fume hood is recommended.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to preventing direct contact and inhalation.

-

Eye and Face Protection: Chemical safety goggles are mandatory. [5]In situations with a higher risk of splashing, a face shield should also be worn.

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. [6]Always inspect gloves for integrity before use.

-

Lab Coat: A standard laboratory coat should be worn to protect street clothes and skin.

-

-

Respiratory Protection: For operations that are likely to generate significant dust and where engineering controls are not sufficient, a NIOSH-approved particulate respirator should be used. [5] The causality behind these PPE recommendations is directly linked to the GHS hazard statements. Goggles and face shields protect against serious eye irritation (H319), gloves and lab coats prevent skin irritation (H315), and respiratory protection mitigates the risk of respiratory irritation (H335).

Storage and Stability

Proper storage is crucial for maintaining the integrity of L-Threonine hydrochloride.

-

Conditions: Store in a tightly closed container in a cool, dry place. Some suppliers recommend storage at -20°C for long-term stability. [1]* Incompatible Materials: Avoid contact with strong oxidizing agents. [4][7]* Stability: The compound is stable under normal storage conditions. [4][8]

Experimental Protocol: Preparation of a Stock Solution

This section provides a detailed, self-validating protocol for the preparation of a 1 M L-Threonine hydrochloride stock solution.

Materials and Equipment

-

L-Threonine hydrochloride (solid)

-

Deionized water

-

Analytical balance

-

Weighing paper

-

Spatula

-

Volumetric flask (appropriate size)

-

Magnetic stirrer and stir bar

-

pH meter

-

1 M NaOH solution (for pH adjustment)

-

Sterile filter (0.22 µm) and syringe (if sterile solution is required)

Step-by-Step Procedure

-

Calculation: Determine the required mass of L-Threonine hydrochloride. For example, to prepare 100 mL of a 1 M solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 1 mol/L x 0.1 L x 155.58 g/mol = 15.558 g

-

-

Weighing: Accurately weigh the calculated mass of L-Threonine hydrochloride using an analytical balance. Perform this step in a fume hood or ventilated enclosure to avoid inhaling dust.

-

Dissolution: Transfer the weighed solid to a volumetric flask containing approximately half of the final volume of deionized water. Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir until the solid is completely dissolved.

-

Volume Adjustment: Once dissolved, add deionized water to bring the volume to the calibration mark on the volumetric flask.

-

pH Measurement and Adjustment (if necessary): Measure the pH of the solution. As a hydrochloride salt, the initial pH will be acidic. If a specific pH is required for your application, adjust it by slowly adding a 1 M NaOH solution dropwise while monitoring the pH.

-

Sterilization (if necessary): If a sterile solution is required, filter it through a 0.22 µm sterile filter into a sterile container.

-

Labeling and Storage: Label the container with the compound name, concentration, date of preparation, and your initials. Store as recommended, typically at 2-8°C for short-term use or -20°C for long-term storage.

Caption: Workflow for preparing an L-Threonine hydrochloride stock solution.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

-

Inhalation: If dust is inhaled, move the person to fresh air. [9]If you feel unwell, seek medical attention. [10]* Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. [11]If skin irritation occurs, seek medical advice. * Eye Contact: Immediately rinse cautiously with water for several minutes. [11]Remove contact lenses if present and easy to do. Continue rinsing. [10]If eye irritation persists, get medical advice/attention. [11]* Ingestion: Rinse mouth with water. [10]Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. [3]

Accidental Release Measures

In the case of a spill, follow these steps to ensure safe cleanup:

-

Evacuate: Evacuate unnecessary personnel from the area. [9]2. Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spill from entering drains or waterways. [6][9]4. Clean-up:

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. [5] * Clean the spill area with soap and water.

-

-

PPE: All personnel involved in the cleanup should wear appropriate PPE as described in Section 3.2.

Caption: Decision-making workflow for L-Threonine hydrochloride spills.

Waste Disposal

Dispose of L-Threonine hydrochloride and any contaminated materials in accordance with local, regional, and national regulations. [9][11]Do not allow the material to enter drains or sewers. [11]Waste should be handled by a licensed waste disposal company.

Conclusion

L-Threonine hydrochloride is a valuable reagent in the modern laboratory. A thorough understanding of its properties and associated hazards is the foundation of its safe and effective use. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate risks and maintain a safe and productive research environment.

References

-

Valudor Products. (n.d.). Safety Data Sheet: L-threonine. Retrieved from [Link]

-

EMD Millipore Corporation. (n.d.). L-Threonine - Safety Data Sheet. Retrieved from [Link]

-

Chemsrc. (2025, August 21). L-Threonine .HCl | CAS#:82650-07-5. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: L-threonine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: L-threonine. Retrieved from [Link]

-

Loba Chemie. (n.d.). L-THREONINE FOR BIOCHEMISTRY. Retrieved from [Link]

-

PALS. (2019, June 12). SAFETY DATA SHEET. Retrieved from [Link]

-

DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). L-Threonine hydroChloride. Retrieved from [Link]

Sources

- 1. L-Threonine .HCl | CAS#:82650-07-5 | Chemsrc [chemsrc.com]

- 2. Threonine - Wikipedia [en.wikipedia.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. palsusa.com [palsusa.com]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.ca [fishersci.ca]

- 8. lobachemie.com [lobachemie.com]

- 9. uprm.edu [uprm.edu]

- 10. L-Threonine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 11. valudor.com [valudor.com]

Methodological & Application

Application Note & Protocol: Preparation of Sterile L-Threonine Hydrochloride Supplementation Stock for DMEM Media

Introduction

L-Threonine is an essential amino acid crucial for protein synthesis and maintaining cellular health in in vitro cultures.[1] It plays a significant role in protein phosphorylation and is a precursor for other amino acids like glycine.[2] While standard Dulbecco's Modified Eagle Medium (DMEM) contains L-Threonine, certain cell lines or experimental conditions, such as metabolic studies or high-density cultures, necessitate supplementation with higher concentrations. L-Threonine hydrochloride is a highly soluble and stable salt form, making it an excellent choice for this purpose.

This document provides a detailed, validated protocol for the preparation of a sterile, pH-adjusted L-Threonine hydrochloride stock solution and its subsequent addition to DMEM. The causality behind each step is explained to ensure protocol integrity and empower researchers to make informed decisions.

Scientific Principles

Dissolving L-Threonine hydrochloride in an aqueous solution, such as cell culture-grade water or saline, results in an acidic solution due to the hydrochloride salt. This acidic pH is incompatible with the bicarbonate-based buffering system of DMEM, which is optimized to maintain a physiological pH of 7.2-7.4 in a CO2-controlled environment.[3][4] Therefore, careful pH adjustment of the L-Threonine hydrochloride stock solution is a critical step before it can be safely added to the final culture medium.

Furthermore, as an amino acid supplement for cell culture, the final solution must be sterile to prevent microbial contamination.[5][6] L-Threonine is a heat-labile compound, with decomposition reported to begin at temperatures well below standard autoclaving conditions.[7][8][9] Consequently, sterile filtration is the mandatory method for sterilization, as autoclaving would lead to degradation and compromise the integrity of the supplement.[10]

Materials and Reagents

-

L-Threonine Hydrochloride (Cell Culture Grade, e.g., Sigma-Aldrich T6524)

-

DMEM (e.g., Gibco™, Thermo Fisher Scientific)

-

Cell Culture Grade Water (WFI or equivalent)

-

1 M Sodium Hydroxide (NaOH), sterile-filtered

-

1 M Hydrochloric Acid (HCl), sterile-filtered

-

Sterile serological pipettes

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile 0.22 µm syringe filter (PVDF or PES membrane recommended)

-

Sterile syringes

-

Calibrated pH meter with a micro-probe

-

Analytical balance

-

Stir plate and sterile stir bar

Key Experimental Parameters & Data

Successful preparation relies on understanding the physicochemical properties of L-Threonine hydrochloride. The following table summarizes key data for reference.

| Parameter | Value | Source | Rationale for Protocol |

| Molecular Weight | 155.58 g/mol | N/A | Essential for accurate molarity calculations. |

| Solubility in Water | Freely soluble; 90 g/L at 20°C | [9][11] | High solubility allows for the creation of concentrated stock solutions, minimizing the volume added to the final culture. |

| pH of 5% Solution | 5.0 - 6.0 | [9][11] | Confirms the acidic nature of the solution, necessitating pH adjustment before adding to buffered media. |

| Decomposition Temp. | Begins at ~210°C | [8][9] | Prohibits the use of autoclaving for sterilization, making sterile filtration the required method. |

| Recommended Storage | 2-8°C (solution); Room Temp (powder) | [12][13] | Ensures the stability and shelf-life of both the raw material and the prepared stock solution. |

Protocol Workflow Overview

The following diagram illustrates the logical flow for preparing the sterile L-Threonine hydrochloride stock solution.

Caption: Workflow for L-Threonine HCl Stock Preparation.

Detailed Step-by-Step Protocol

This protocol describes the preparation of 50 mL of a 100x (80 mM) L-Threonine hydrochloride stock solution. This concentration is suitable for supplementing standard DMEM, which typically contains ~0.8 mM L-Threonine.

Preparation of 100x (80 mM) Stock Solution

-

Calculation:

-

Objective: Prepare 50 mL of an 80 mM L-Threonine HCl solution.

-

Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Calculation: 0.080 mol/L * 0.050 L * 155.58 g/mol = 0.622 g

-

-

Weighing: In a biological safety cabinet, accurately weigh 0.622 g of L-Threonine hydrochloride powder using sterile weigh paper and transfer it into a sterile 50 mL conical tube.

-

Dissolution:

-

Add approximately 40 mL of cell culture-grade water to the conical tube.

-

Add a sterile magnetic stir bar. Cap the tube securely and place it on a stir plate at room temperature.

-

Stir until the powder is completely dissolved. The solution should be clear and colorless.[14] Gentle warming to 37°C can be used to aid dissolution if necessary, but is typically not required due to its high solubility.[15]

-

pH Adjustment

Causality: This is the most critical phase. Adding the unadjusted acidic stock directly to your DMEM would cause a significant pH drop, shocking the cells and potentially leading to precipitation of media components. The goal is to match the physiological pH of the target medium (~7.4).

-

Initial pH Measurement: Aseptically introduce a calibrated pH meter probe into the solution. The initial pH will likely be in the acidic range.

-

Titration:

-

Slowly add sterile 1 M NaOH dropwise while the solution is stirring.

-

Monitor the pH closely. As the pH approaches 7.0, add the NaOH in smaller increments (e.g., 1-2 µL at a time).

-

Target pH: Adjust the solution to a final pH of 7.2 - 7.4 .[4] If you overshoot the target pH, you can back-titrate with sterile 1 M HCl.

-

-

Final Volume Adjustment (QS):

-

Remove the stir bar aseptically.

-

Add cell culture-grade water to bring the final volume to exactly 50 mL.

-

Cap and invert the tube several times to ensure the solution is homogeneous.

-

Sterilization and Storage

Causality: All supplements added to cell culture must be sterile to prevent contamination.[5] As established, L-Threonine is heat-labile, making sterile filtration the only acceptable method.[16]

-

Syringe Filtration:

-

Draw the pH-adjusted L-Threonine solution into a sterile syringe of appropriate volume.

-

Aseptically attach a sterile 0.22 µm syringe filter to the syringe tip.

-

Dispense the solution through the filter into a new, sterile 50 mL conical tube.

-

-

Aliquoting & Storage:

-

To prevent degradation from repeated freeze-thaw cycles and minimize contamination risk, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL or 5 mL) in sterile cryovials or microcentrifuge tubes.[12]

-

Label each aliquot clearly with the name ("100x L-Threonine HCl"), concentration (80 mM), and date of preparation.

-

Store the aliquots at 2-8°C for up to 6 months. For longer-term storage (>6 months), aliquots can be stored at -20°C.[12][17]

-

Quality Control & Validation

-

Visual Inspection: The final sterile solution should be clear, colorless, and free of any particulate matter.

-

pH Verification: After filtration, a small, sterile sample can be taken to re-verify the pH to ensure it remains within the target range of 7.2-7.4.

-

Sterility Test: To validate the aseptic technique, a small aliquot of the final product can be incubated in sterile Tryptic Soy Broth (TSB) for 48-72 hours at 37°C. The absence of turbidity indicates a sterile solution.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Powder does not fully dissolve | - Solution is saturated.- Insufficient mixing. | - Gently warm the solution to 37°C.- Ensure the stir bar is functioning correctly and allow more time for dissolution. |

| Media turns yellow or cloudy after adding stock | - Stock solution pH was too low.- Contamination. | - Discard the media. Re-prepare the stock solution, ensuring the final pH is between 7.2-7.4.- Perform a sterility test on the stock solution. |

| Filter clogs during sterilization | - Particulates in the initial solution.- High viscosity (unlikely for this solution). | - Allow any undissolved particles to settle before drawing the supernatant into the syringe.- Use a pre-filter if the problem persists. |

References

-

Carl ROTH. (n.d.). Safety Data Sheet: L-threonine. Retrieved from [Link]

-

Duchefa Biochemie. (n.d.). L-Threonine. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). L-Threonine (From non-animal source). Retrieved from [Link]

-

NCBI. (2009). L-Threonine treatment enhances heat shock protein 25 expression and prevents apoptosis in heat-stressed intestinal epithelial-18 cells. Retrieved from [Link]

-

Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

-

ResearchGate. (2022). How can I increase/decrease pH of cell culture media (DMEM)?. Retrieved from [Link]

-

Sartorius. (n.d.). Sterile Cell Culture Preparation. Retrieved from [Link]

-

Valudor Products. (n.d.). Safety Data Sheet: L-threonine. Retrieved from [Link]

-

Wikipedia. (n.d.). Threonine. Retrieved from [Link]

-

YouTube. (2022). How to Prepare Sterile Media for Use in Tissue Culture. Retrieved from [Link]

Sources

- 1. Threonine - Wikipedia [en.wikipedia.org]

- 2. Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Sterile Cell Culture Preparation | Sartorius [sartorius.com]

- 7. Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. carlroth.com [carlroth.com]

- 9. valudor.com [valudor.com]

- 10. cytivalifesciences.com [cytivalifesciences.com]

- 11. himedialabs.com [himedialabs.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pangoo.biz [pangoo.biz]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. usbio.net [usbio.net]

- 17. researchgate.net [researchgate.net]

Using L-Threonine Hydrochloride in Mammalian Cell Culture: Application Notes and Protocols for Optimal Performance

Authored by: A Senior Application Scientist

Introduction

In the landscape of biopharmaceutical production, the optimization of mammalian cell culture processes is paramount to achieving high yields of therapeutic proteins with desired quality attributes. Among the critical components of cell culture media, amino acids play a central role as the fundamental building blocks of proteins and as key regulators of cellular metabolism. L-Threonine, an essential amino acid that cannot be synthesized by mammalian cells, is of particular importance.[1][] Its supplementation in culture media is not merely about providing a substrate for protein synthesis; it is a critical factor that can influence cell growth, viability, productivity, and the quality of the final biotherapeutic product.[3][4]

This comprehensive guide provides an in-depth exploration of the use of L-Threonine hydrochloride in mammalian cell culture. We will delve into the biochemical and physiological roles of L-Threonine, offer detailed application notes for its effective use, and provide robust, step-by-step protocols for optimizing its concentration in your specific cell culture system. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of their mammalian cell culture processes.

The Biochemical and Physiological Significance of L-Threonine

L-Threonine is a polar, uncharged amino acid that is integral to several vital cellular functions:

-

Protein Synthesis and Structure: As a fundamental constituent of proteins, L-Threonine is incorporated into the polypeptide chains of nascent therapeutic proteins, such as monoclonal antibodies.[3][5] Its hydroxyl side chain can be a site for post-translational modifications, including glycosylation, which is critical for the stability, efficacy, and safety of many biotherapeutics.[6]

-

Metabolic Crossroads: L-Threonine is a key player in cellular metabolism. It can be catabolized to yield important intermediates like pyruvate and acetyl-CoA, which feed into the tricarboxylic acid (TCA) cycle for energy production.[1][7] This metabolic flexibility allows cells to adapt to changing nutrient availability in the culture environment. In humans, threonine is converted to α-ketobutyrate.[1]

-

Regulation of Cellular Signaling: L-Threonine has been shown to influence key signaling pathways that govern cell growth, proliferation, and survival. Notably, it can activate the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and protein synthesis.[8] The PI3K/Akt and MAPK signaling pathways are also implicated in the cellular response to L-Threonine availability.[4][8]

Below is a diagram illustrating the central role of L-Threonine in cellular metabolism and signaling.

Caption: L-Threonine's central role in metabolism and signaling pathways.

Application Notes: Harnessing L-Threonine for Optimal Cell Culture Performance

Optimizing L-Threonine Concentration: A Critical Step

While commercially available cell culture media contain L-Threonine, the concentration may not be optimal for every cell line or production process.[9] Factors such as the specific metabolic demands of the cell line, the expression level of the recombinant protein, and the culture process (e.g., batch, fed-batch, perfusion) all influence the optimal L-Threonine concentration. Therefore, empirical determination of the ideal concentration range is a critical step in process development.

| Media Formulation | Typical L-Threonine Concentration (mg/L) | Typical L-Threonine Concentration (mM) |

| DMEM | 95.2 | 0.8 |

| RPMI-1640 | 23.8 | 0.2 |

| Ham's F-12 | 11.9 | 0.1 |

| DMEM/F-12 | 53.55 | 0.45 |

| Note: The molecular weight of L-Threonine is 119.12 g/mol .[9] |

Impact on Cell Growth, Viability, and Productivity

L-Threonine is an indispensable amino acid for animal cells, and its depletion from the culture medium can lead to a cessation of cell growth and a decline in viability.[4] In high-density cultures, such as those used in modern biopharmaceutical production, L-Threonine can become a limiting nutrient. Supplementing with L-Threonine hydrochloride can help maintain high viable cell densities and extend the production phase of the culture.[10]

Effects on Recombinant Protein Quality

The availability of L-Threonine can also impact the quality of the recombinant protein. As a site for O-linked glycosylation, an adequate supply of L-Threonine is necessary to ensure proper post-translational modifications. Variations in L-Threonine concentration have the potential to alter the glycosylation profile of a monoclonal antibody, which can in turn affect its efficacy and immunogenicity.

Practical Considerations for L-Threonine Hydrochloride

L-Threonine is typically supplied as L-Threonine hydrochloride to improve its solubility and stability in aqueous solutions.[11] When preparing stock solutions, it is important to use cell culture grade water or a balanced salt solution and to sterilize the solution by filtration through a 0.22 µm filter.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation and optimization of L-Threonine hydrochloride supplementation in your mammalian cell culture system.

Protocol 1: Preparation of a Sterile L-Threonine Hydrochloride Stock Solution

Objective: To prepare a sterile, concentrated stock solution of L-Threonine hydrochloride for supplementing cell culture media.

Materials:

-

L-Threonine hydrochloride powder (cell culture grade)

-

Cell culture grade water or Phosphate Buffered Saline (PBS)

-

Sterile 0.22 µm syringe filter

-

Sterile conical tubes (50 mL and 15 mL)

-

Analytical balance and weigh boats

-

Sterile serological pipettes and pipette aid

Procedure:

-

Calculate the required mass of L-Threonine hydrochloride. For a 100 mM stock solution, you will need 15.76 g of L-Threonine hydrochloride (MW: 157.58 g/mol ) per liter of solvent.

-

Weigh the L-Threonine hydrochloride powder accurately using an analytical balance in a sterile weigh boat.

-

Dissolve the powder. In a sterile 50 mL conical tube, add a portion of the cell culture grade water or PBS. Gradually add the weighed L-Threonine hydrochloride powder while gently vortexing to facilitate dissolution.

-

Bring the solution to the final volume. Once the powder is fully dissolved, add the remaining solvent to reach the desired final volume.

-

Sterilize the stock solution. Using a sterile syringe, draw up the L-Threonine hydrochloride solution and pass it through a 0.22 µm syringe filter into a new sterile 50 mL conical tube.

-

Aliquot and store. Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile 1.5 mL microcentrifuge tubes or cryovials. Store the aliquots at -20°C for long-term use. Short-term storage at 4°C for up to two weeks is also acceptable.[9]

Caption: Workflow for preparing a sterile L-Threonine HCl stock solution.

Protocol 2: Dose-Response Study to Determine Optimal L-Threonine Concentration

Objective: To determine the optimal concentration of L-Threonine for a specific cell line and culture process by evaluating its effect on cell growth, viability, and productivity.

Materials:

-

Your mammalian cell line of interest

-

Basal cell culture medium (low in L-Threonine, if possible, or a custom formulation)

-

Sterile L-Threonine hydrochloride stock solution (from Protocol 1)

-

96-well or 24-well cell culture plates

-

Cell counting apparatus (e.g., automated cell counter or hemocytometer)

-

Viability dye (e.g., trypan blue)

-

Assay for quantifying your recombinant protein of interest (e.g., ELISA)

-

MTS or similar proliferation assay reagent (optional)

Procedure:

-

Cell Seeding: Seed your cells in a 96-well or 24-well plate at a density appropriate for your cell line.

-

Prepare Media with Varying L-Threonine Concentrations: Prepare a series of media with a range of L-Threonine concentrations. For example, you could test 0, 0.2, 0.5, 1, 2, 5, and 10 mM L-Threonine. Prepare these by adding the appropriate volume of your sterile stock solution to the basal medium. Include a control with the standard medium concentration.

-

Culture the Cells: Replace the seeding medium with the prepared media containing different L-Threonine concentrations. Culture the cells under standard conditions (e.g., 37°C, 5% CO2).

-

Monitor Cell Growth and Viability: At regular intervals (e.g., every 24 hours for 5-7 days), determine the viable cell density and percentage of viability for each condition using a cell counter and viability dye.

-

Measure Protein Production: At the end of the culture period, collect the cell culture supernatant and quantify the concentration of your recombinant protein using an appropriate assay.

-

Data Analysis: Plot the viable cell density, viability, and protein titer as a function of L-Threonine concentration. The optimal concentration will be the one that provides the best balance of cell growth, viability, and productivity for your specific application.

| Parameter | Control (Standard Medium) | Low L-Threonine | Optimal L-Threonine | High L-Threonine | Expected Outcome |

| Peak Viable Cell Density (x10⁶ cells/mL) | 8.0 ± 0.5 | 6.5 ± 0.4 | 9.5 ± 0.6 | 9.2 ± 0.7 | Significant increase with optimal dosage. |

| Cell Viability (%) | > 90% | > 85% | > 95% | > 90% | Maintained or improved high viability. |

| Monoclonal Antibody (mAb) Titer (g/L) | 2.5 ± 0.2 | 1.8 ± 0.3 | 3.2 ± 0.4 | 3.0 ± 0.5 | A substantial increase in product yield. |

| This is hypothetical data and should be determined experimentally.[12] |

Protocol 3: Monitoring L-Threonine Consumption in a Fed-Batch Culture

Objective: To monitor the consumption of L-Threonine in a fed-batch culture to inform feeding strategies.

Materials:

-

Bioreactor with your production cell line

-

Sampling device

-

Analytical method for L-Threonine quantification (see next section)

Procedure:

-

Initiate Fed-Batch Culture: Start your fed-batch culture according to your standard protocol.

-

Regular Sampling: At regular intervals (e.g., daily), aseptically collect a small sample of the culture supernatant.

-

Sample Preparation: Process the sample as required for your analytical method (e.g., centrifugation to remove cells, dilution).

-

Quantify L-Threonine: Analyze the samples to determine the concentration of L-Threonine.

-

Data Analysis: Plot the L-Threonine concentration over time. This will reveal the rate of consumption and help you determine when and how much L-Threonine to add in your feeding strategy to prevent it from becoming a limiting nutrient.

Analytical Methods for L-Threonine Quantification

Accurate monitoring of L-Threonine concentration is crucial for effective process control. Several analytical techniques are available:

-

High-Performance Liquid Chromatography (HPLC): This is a widely used method for amino acid analysis.[13] It involves pre-column derivatization of the amino acids followed by separation on a column and detection by UV or fluorescence.[13]

-

Enzymatic Assays: These assays utilize L-threonine dehydrogenase, an enzyme that specifically catalyzes the conversion of L-threonine.[14] The reaction can be coupled to the production of a detectable product, such as NADH, which can be measured spectrophotometrically.[14][15]

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Precipitation in stock solution or media | - Exceeding the solubility limit.\n- pH of the solution is not optimal. | - Prepare a more dilute stock solution.\n- Gently warm the solution during preparation.\n- Ensure the final pH of the medium is within the appropriate range. |

| Reduced cell growth or viability at high concentrations | - Cytotoxicity due to very high amino acid concentrations.\n- Imbalance of amino acids. | - Perform a dose-response study to identify the optimal, non-toxic concentration range.\n- Ensure a balanced amino acid profile in the feed. |

| Unexpected metabolic effects (e.g., high lactate production) | - Altered metabolic fluxes due to high L-Threonine catabolism. | - Monitor other key metabolites (e.g., glucose, lactate, ammonia).\n- Adjust the feeding strategy to maintain metabolic balance. |

Conclusion

L-Threonine is a critical nutrient in mammalian cell culture, with a profound impact on cell growth, viability, and the production of high-quality recombinant proteins. A thorough understanding of its biochemical roles and a systematic approach to optimizing its concentration are essential for developing robust and efficient biopharmaceutical production processes. The application notes and protocols provided in this guide offer a comprehensive framework for researchers to unlock the full potential of their cell culture systems through the judicious use of L-Threonine hydrochloride.

References

-

Newest BioTech Inc. L-Threonine. 5

-

Benchchem. Biotechnology Applications: Harnessing L-Threonine Amide HCl for Protein Production. 16

-

Benchchem. Application Notes and Protocols: DL-Threonine as a Supplement in Specialized Cell Culture Media. 12

-

Wikipedia. Threonine.

-

Cambridge University Press & Assessment. Effect of dietary threonine on growth performance and muscle growth, protein synthesis and antioxidant-related signalling pathways of hybrid catfish Pelteobagrus vachelli × Leiocassis longirostris.

-